molecular formula C13H8ClFN4O B2931030 N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415491-43-7

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2931030
CAS No.: 2415491-43-7
M. Wt: 290.68
InChI Key: AEVSZKIZUGCAGV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific imidazo[1,2-b]pyridazine core, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O/c14-9-7-8(1-2-10(9)15)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSZKIZUGCAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NN3C=CN=C3C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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